(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17474223
InChI: InChI=1S/C7H8BrFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1
SMILES:
Molecular Formula: C7H8BrFN2
Molecular Weight: 219.05 g/mol

(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine

CAS No.:

Cat. No.: VC17474223

Molecular Formula: C7H8BrFN2

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine -

Specification

Molecular Formula C7H8BrFN2
Molecular Weight 219.05 g/mol
IUPAC Name (1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine
Standard InChI InChI=1S/C7H8BrFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1
Standard InChI Key YONGCPHDYMOYJJ-SCSAIBSYSA-N
Isomeric SMILES C[C@H](C1=C(C=C(C=N1)Br)F)N
Canonical SMILES CC(C1=C(C=C(C=N1)Br)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine, reflects its stereochemistry and substituent arrangement. The pyridine ring is substituted with bromine at position 5 and fluorine at position 3, while the ethylamine group is attached at position 2 in the (R)-configuration. This configuration is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₈BrFN₂
Molecular Weight219.05 g/mol
CAS Number1213302-35-2
IUPAC Name(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine
Standard InChIKeyYONGCPHDYMOYJJ-SCSAIBSYSA-N
Isomeric SMILESCC@HN

Electronic and Steric Effects

The bromine atom introduces steric bulk and polarizability, facilitating electrophilic aromatic substitution and cross-coupling reactions. In contrast, the fluorine atom exerts strong electron-withdrawing effects via its high electronegativity, modulating the pyridine ring’s electronic density. This combination creates a reactive yet sterically hindered environment, influencing both synthetic pathways and biological interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1R)-1-(5-bromo-3-fluoro(2-pyridyl))ethylamine typically involves multi-step procedures starting from halogenated pyridine precursors. A patented method describes the use of tert-butyl carbamate intermediates to protect the amine group during functionalization . Key steps include:

  • Halogenation: Introduction of bromine and fluorine via directed ortho-metalation or nucleophilic aromatic substitution.

  • Chiral Resolution: Separation of enantiomers using chiral stationary phases or enzymatic resolution to isolate the (1R)-configuration.

  • Deprotection: Removal of protecting groups under acidic or basic conditions to yield the free amine.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
HalogenationNBS (N-bromosuccinimide), HF-pyridine65-70%
Chiral ResolutionChiral HPLC (Hexane:EtOAc, 80:20)85%
DeprotectionHCl (4M in dioxane), RT, 2h90%

Solvent and Catalyst Systems

Reactions often employ tetrahydrofuran (THF) or dichloromethane (DCM) as solvents due to their ability to stabilize intermediates . Catalysts such as 4-dimethylaminopyridine (DMAP) and bases like triethylamine are critical for facilitating amide bond formation and deprotonation steps .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Reaction TypeReagentsProduct
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂5-Phenyl-pyridine derivative
AcylationAc₂O, DMAPN-Acetyl ethylamine derivative

Biological Applications and Research Findings

Enzyme Inhibition Studies

Structural analogs of this compound have shown inhibitory activity against kinases and GPCRs (G-protein-coupled receptors). The fluorine atom’s electronegativity enhances hydrogen bonding with active-site residues, while bromine contributes to hydrophobic interactions.

Comparative Analysis with Structural Analogs

Halogenated Pyridine Derivatives

(1R)-1-(5-Fluoro(2-pyridyl))ethylamine (CAS: 924307-99-3) lacks the bromine atom, reducing its steric bulk and cross-coupling reactivity . Conversely, 6-bromo-2,4-dichloro-3-fluoroquinoline features a quinoline core with multiple halogens, enabling diverse reactivity but complicating synthetic purification.

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey Features
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamineC₇H₈BrFN₂Bromine/fluorine synergy, chiral amine
(1R)-1-(5-Fluoro(2-pyridyl))ethylamineC₇H₉FN₂Lacks bromine; reduced steric hindrance
6-Bromo-2,4-dichloro-3-fluoroquinolineC₁₀H₅BrCl₂FNQuinoline core; multiple halogenation sites

Future Directions and Applications

Medicinal Chemistry

Further studies should explore structure-activity relationships (SAR) by modifying halogen positions and amine substituents. Computational modeling could predict binding affinities for neurodegenerative disease targets.

Materials Science

The compound’s electronic properties make it a candidate for organic semiconductors or coordination complexes with transition metals. Bromine’s polarizability could enhance charge transport in thin-film devices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator